

A Technical Guide to 3-Hydroxy-4-iodobenzonitrile for the Research Scientist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Hydroxy-4-iodobenzonitrile*

Cat. No.: *B2736896*

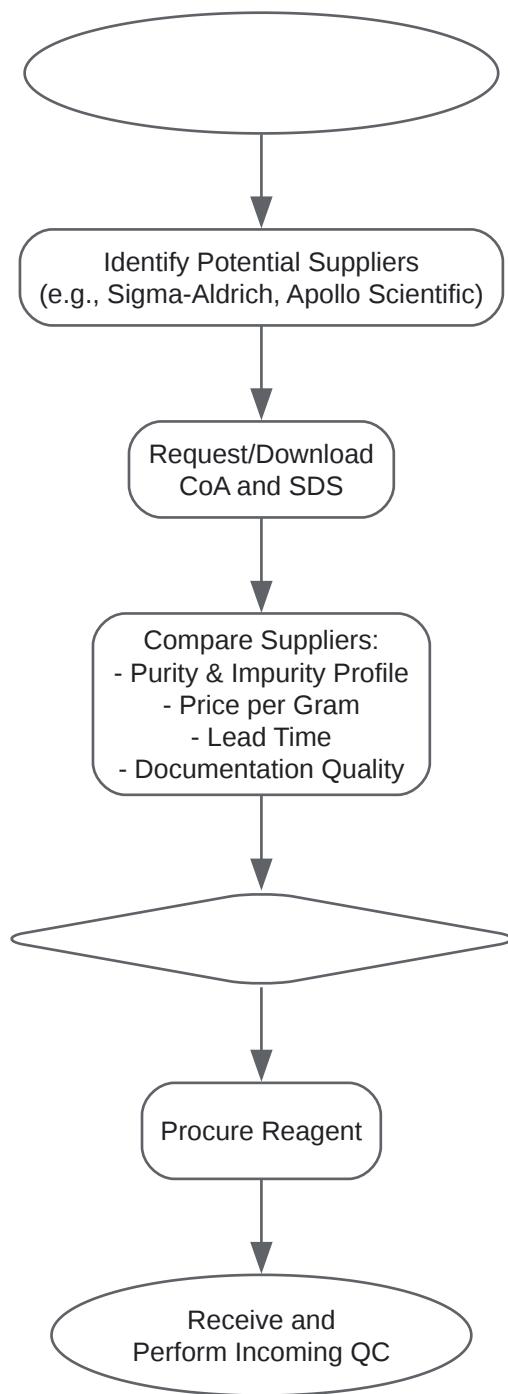
[Get Quote](#)

For the discerning researcher in drug discovery and chemical synthesis, the quality of starting materials is not merely a matter of preference but a foundational pillar of experimental success.

3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a versatile substituted benzonitrile, presents itself as a valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of hydroxyl, iodo, and nitrile functional groups offers multiple avenues for synthetic transformations, making it a reagent of significant interest.

This guide provides an in-depth technical overview of **3-Hydroxy-4-iodobenzonitrile**, focusing on its commercial availability, quality control, handling, and applications in modern organic synthesis. The information presented herein is intended to empower researchers to make informed decisions when sourcing and utilizing this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Landscape: Sourcing 3-Hydroxy-4-iodobenzonitrile


The acquisition of high-purity **3-Hydroxy-4-iodobenzonitrile** is the first critical step in its successful application. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and in a range of quantities. When selecting a supplier, it is imperative to consider not only the cost but also the supplier's reputation, the availability of comprehensive analytical documentation, and the stated purity.

Below is a comparative summary of prominent commercial suppliers of **3-Hydroxy-4-iodobenzonitrile**:

Supplier	Product Number (Example)	Stated Purity	Available Quantities	Key Documentation Offered
Sigma-Aldrich	AMBH97F07674	≥95%	250 mg, 1 g, 5 g	Certificate of Analysis (CoA), Safety Data Sheet (SDS)
Apollo Scientific	OR91560	96%	1 g, 5 g, 10 g, 25 g	Typical Batch CoA, SDS
Ambeed	A640022	>95%	250 mg, 1 g, 5 g	CoA, SDS
ChemicalBook	CB72583857	Varies by supplier	Varies by supplier	Links to various suppliers, SDS may be available

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The following workflow illustrates a logical process for selecting a suitable supplier for your research needs.

[Click to download full resolution via product page](#)

Caption: Workflow for Supplier Selection of **3-Hydroxy-4-iodobenzonitrile**.

Quality Control and Verification: A Non-Negotiable Protocol

The stated purity on a supplier's website is a useful starting point, but for applications in sensitive downstream processes such as catalysis or multi-step synthesis, independent verification is paramount. A robust incoming quality control (QC) protocol ensures that the material meets the required specifications and that any batch-to-batch variability is identified and accounted for.

The Certificate of Analysis (CoA): A Researcher's First Point of Scrutiny

A detailed Certificate of Analysis is a critical document that should be requested from the supplier for the specific lot being purchased. It provides a wealth of information beyond a simple purity percentage. Key parameters to examine on a CoA include:

- Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself, if provided, can reveal the presence of minor impurities that may not be reflected in the numerical purity value.
- Identity Confirmation: This is often verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of **3-Hydroxy-4-iodobenzonitrile**.
- Appearance: A simple but important parameter. The compound is expected to be a solid. Any deviation from this should be noted.
- Solvent Residue: For some applications, the presence of residual solvents from the synthesis and purification process can be detrimental. A CoA may include information on residual solvent levels, often determined by GC.

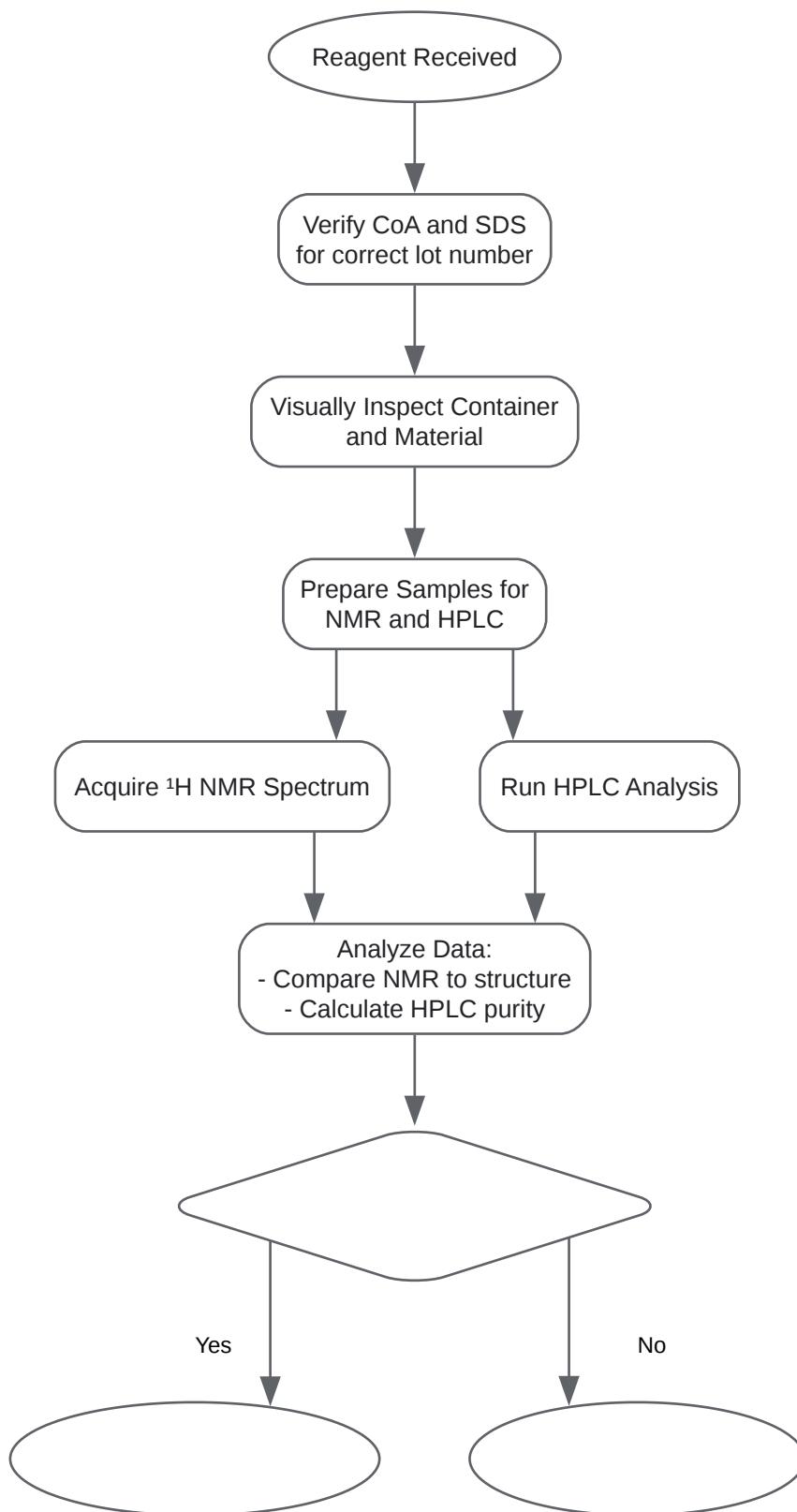
In-House Verification: An Experimental Protocol

Even with a comprehensive CoA, it is good laboratory practice to perform in-house verification of the material's identity and purity. The following is a general protocol for the quality control of a newly received batch of **3-Hydroxy-4-iodobenzonitrile**.

Objective: To confirm the identity and estimate the purity of a commercial sample of **3-Hydroxy-4-iodobenzonitrile**.

Materials:

- **3-Hydroxy-4-iodobenzonitrile** sample
- Deuterated solvent for NMR (e.g., DMSO-d₆)
- HPLC-grade acetonitrile and water
- Trifluoroacetic acid (TFA) or formic acid (for HPLC mobile phase)
- NMR spectrometer
- HPLC system with a UV detector and a C18 column


Protocol:

- Sample Preparation for NMR:
 - Accurately weigh approximately 5-10 mg of the **3-Hydroxy-4-iodobenzonitrile** sample.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
 - Ensure the sample is fully dissolved before analysis.
- ¹H NMR Analysis:
 - Acquire a ¹H NMR spectrum.
 - Expected Signals: The spectrum should show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns should be consistent with the structure of **3-Hydroxy-4-iodobenzonitrile**. The integration of the signals should correspond to the number of protons.
 - Analyze the spectrum for the presence of any unexpected signals, which may indicate impurities.
- Sample Preparation for HPLC:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
- From the stock solution, prepare a working solution at a concentration of ~0.1 mg/mL.
- Filter the working solution through a 0.45 µm syringe filter before injection.

- HPLC Analysis:
 - Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA).
 - Inject the prepared sample.
 - Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
 - Expected Result: A major peak corresponding to **3-Hydroxy-4-iodobenzonitrile** should be observed. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks in the chromatogram.

The following diagram outlines the incoming quality control workflow.

[Click to download full resolution via product page](#)

Caption: Incoming Quality Control Workflow for Chemical Reagents.

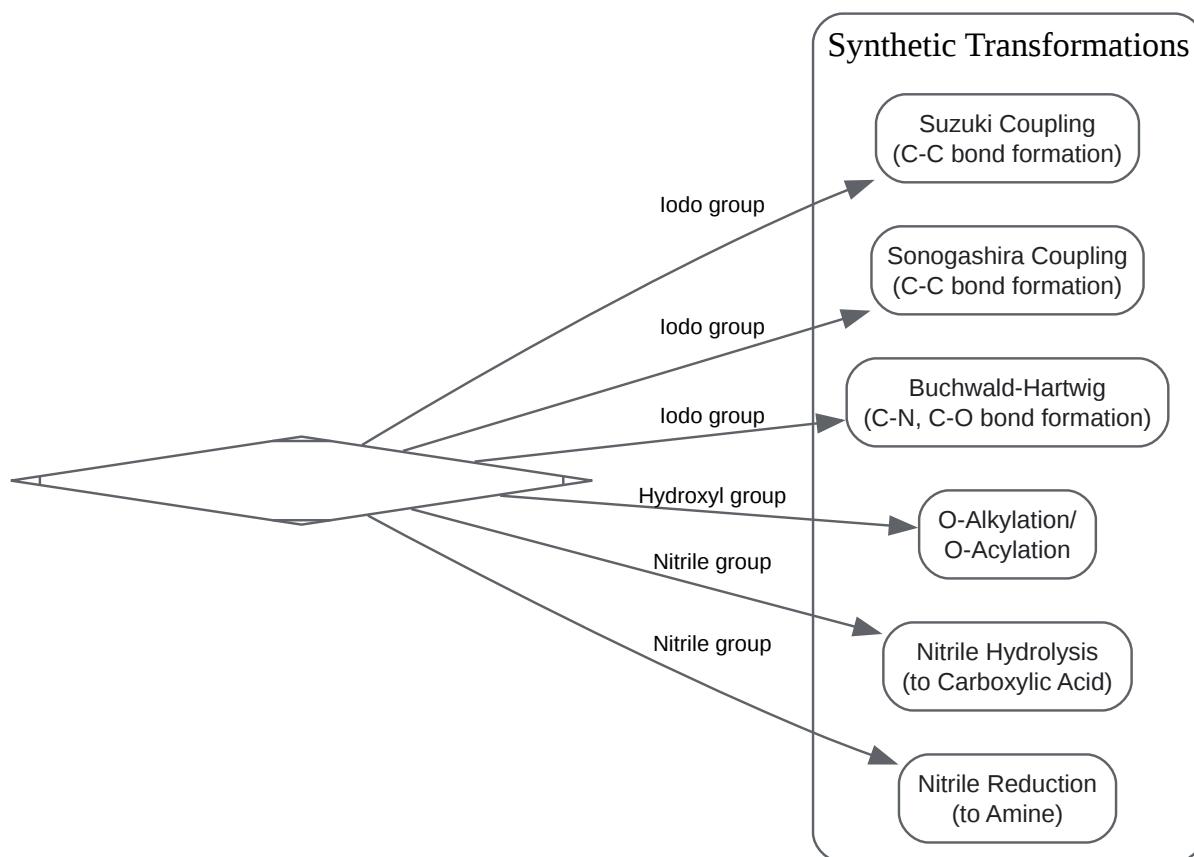
Safe Handling and Storage

Substituted benzonitriles, including **3-Hydroxy-4-iodobenzonitrile**, should be handled with appropriate care in a laboratory setting. Adherence to safety protocols is essential to minimize risk to personnel.

Safety Precautions:

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
- Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Conditions:


- Store in a tightly sealed container to prevent moisture absorption and degradation.
- Keep in a cool, dry, and dark place to protect from light and heat, which can cause decomposition. A recommended storage temperature is often between 2-8°C.[\[1\]](#)
- Store away from incompatible materials such as strong oxidizing agents.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of **3-Hydroxy-4-iodobenzonitrile** stems from the orthogonal reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The hydroxyl group can undergo O-alkylation or O-acylation. The iodo group is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the 4-position.

While specific examples of the use of **3-Hydroxy-4-iodobenzonitrile** in the literature are not abundant, the strategic importance of the 3-hydroxy-4-halobenzonitrile scaffold is well-established. For instance, related 3-hydroxy-4-substituted picolinonitriles are valuable intermediates for the synthesis of biologically active 2,3,4-trisubstituted pyridines.[2] The functional group array in **3-Hydroxy-4-iodobenzonitrile** makes it an attractive starting material for the synthesis of kinase inhibitors, where a substituted aromatic core is often a key pharmacophoric element.

The general synthetic transformations possible with this molecule are depicted below.

[Click to download full resolution via product page](#)

Caption: Potential Synthetic Transformations of **3-Hydroxy-4-iodobenzonitrile**.

Conclusion

3-Hydroxy-4-iodobenzonitrile is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its successful application is contingent upon careful sourcing from reputable suppliers, rigorous incoming quality control, and adherence to safe handling practices. By understanding the commercial landscape and implementing the technical protocols outlined in this guide, scientists can confidently incorporate this reagent into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reagent.co.uk [reagent.co.uk]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Hydroxy-4-iodobenzonitrile for the Research Scientist]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2736896#commercial-suppliers-of-3-hydroxy-4-iodobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com